2-(4-Propoxypiperidin-1-yl)thiazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19N3OS |
|---|---|
Molecular Weight |
241.36 g/mol |
IUPAC Name |
2-(4-propoxypiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C11H19N3OS/c1-2-7-15-9-3-5-14(6-4-9)11-13-10(12)8-16-11/h8-9H,2-7,12H2,1H3 |
InChI Key |
PBJSHBXDAKALDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCN(CC1)C2=NC(=CS2)N |
Origin of Product |
United States |
Synthetic Strategies for 2 4 Propoxypiperidin 1 Yl Thiazol 4 Amine and Its Derivatives
Approaches to the Thiazole (B1198619) Core Synthesis
The formation of the 2-aminothiazole (B372263) scaffold is a cornerstone of many synthetic endeavors in heterocyclic chemistry. The Hantzsch thiazole synthesis remains a predominant method, though several alternative cyclization strategies have been developed to improve yields, reduce reaction times, and enhance substrate scope.
Hantzsch Thiazole Synthesis and Modifications
The Hantzsch thiazole synthesis, first reported in the late 19th century, is a classic and versatile method for the preparation of thiazole derivatives. francis-press.com The fundamental reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. google.comresearchgate.net For the synthesis of 2-aminothiazoles, thiourea is the key reactant. francis-press.com The reaction proceeds through the initial formation of an isothiouronium salt, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
Numerous modifications to the original Hantzsch protocol have been developed to enhance its efficiency and applicability. Microwave-assisted synthesis has emerged as a significant improvement, drastically reducing reaction times from hours to minutes and often leading to higher yields. nih.gov For instance, the microwave-assisted reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas has been shown to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in excellent yields (89-95%) within 30 minutes. nih.gov This contrasts sharply with conventional heating methods that may require several hours of reflux and result in lower yields. nih.gov
The choice of solvent and catalyst can also influence the reaction's outcome. While ethanol (B145695) is a common solvent, studies have explored the use of greener and more efficient media. One-pot syntheses, where the α-halogenation of a ketone and the subsequent cyclization with thiourea occur in the same reaction vessel, offer a more streamlined approach. tandfonline.comrsc.org For example, the use of N-bromosuccinimide (NBS) for in situ α-bromination of aralkyl ketones, followed by reaction with thiourea in the presence of lactic acid, provides a scalable and environmentally benign route to 2-aminothiazoles. tandfonline.com
Table 1: Comparison of Hantzsch Thiazole Synthesis Conditions
| Method | Reagents | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | α-haloketone, thiourea | Reflux in ethanol | Several hours | Moderate | nih.gov |
| Microwave-Assisted | 2-chloroethanone derivative, substituted thiourea | Methanol, 90°C, microwave | 30 minutes | 89-95% | nih.gov |
| One-Pot | Aralkyl ketone, NBS, thiourea | Lactic acid, 90-100°C | Short | Good to excellent | tandfonline.com |
| Catalyst-Free | 2-bromoacetophenones, thiourea | Solvent-free | A few seconds | Good | organic-chemistry.org |
Alternative Cyclization Methods for Aminothiazoles
Beyond the traditional Hantzsch synthesis, other cyclization methods have been developed for the preparation of 2-aminothiazoles. These alternatives often aim to circumvent the need for pre-functionalized α-haloketones or to provide access to different substitution patterns.
One notable alternative involves the reaction of ketones with thiourea in the presence of an oxidizing agent, such as iodine. nih.gov This approach generates the α-haloketone in situ, which then undergoes the Hantzsch condensation. Another strategy employs the use of vinyl azides and potassium thiocyanate, catalyzed by palladium(II) acetate, to selectively construct 4-substituted 2-aminothiazoles. organic-chemistry.org
Visible-light-induced reactions have also been explored as a green chemistry approach. The reaction of active methylene (B1212753) ketone derivatives with thioureas under visible light at room temperature can produce functionalized 2-aminothiazoles in high yields. organic-chemistry.org Furthermore, domino reactions, such as the alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation, offer a rapid and efficient route to 2-aminothiazoles. organic-chemistry.org
A distinct approach involves the cyclization of N-substituted α-amino acids using thionyl chloride and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This metal-free method provides access to 2,5-disubstituted thiazoles. rsc.org
Introduction and Functionalization of the Piperidine (B6355638) Moiety
A key aspect of the synthesis of 2-(4-Propoxypiperidin-1-yl)thiazol-4-amine is the introduction and functionalization of the piperidine ring. This can be achieved either by incorporating the substituted piperidine into one of the precursors for the thiazole synthesis or by attaching it to a pre-formed thiazole scaffold.
Linkage Chemistry to the Thiazole Scaffold
There are two primary strategies for linking the 4-propoxypiperidine (B1600249) moiety to the 2-position of the thiazole ring.
Strategy A: Synthesis from a Substituted Guanidine (B92328)
This approach involves the preparation of a guanidine derivative bearing the 4-propoxypiperidine substituent, which is then used in a Hantzsch-type condensation. The synthesis would start with the preparation of 1-(4-propoxypiperidin-1-yl)guanidine. This substituted guanidine can then be reacted with a suitable α-halo-β-ketoester or a related three-carbon synthon to form the this compound. This method builds the thiazole ring with the piperidine moiety already in place.
Strategy B: Nucleophilic Substitution on a 2-Halothiazole
Alternatively, a 2-halo-thiazol-4-amine can be synthesized first, followed by a nucleophilic substitution reaction with 4-propoxypiperidine. The 2-halothiazole can be prepared through various methods, including the Sandmeyer reaction of 2-aminothiazole. The subsequent reaction with 4-propoxypiperidine would displace the halide to form the desired C-N bond. This approach allows for the late-stage introduction of the piperidine moiety.
Table 2: Comparison of Linkage Strategies
| Strategy | Key Intermediate | Reaction Type | Advantages | Potential Challenges |
|---|---|---|---|---|
| A: From Substituted Guanidine | 1-(4-propoxypiperidin-1-yl)guanidine | Hantzsch-type condensation | Convergent synthesis | Preparation of the substituted guanidine may be multi-step. |
| B: Nucleophilic Substitution | 2-Halo-thiazol-4-amine | SNAr | Modular; allows for late-stage diversification. | Synthesis of the 2-halothiazole can be challenging; potential for side reactions. |
Methods for Propoxy Group Installation and Related Alkoxy/Alkyl Substituents
The propoxy group is typically installed on a 4-hydroxypiperidine (B117109) precursor. The most common method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group of 4-hydroxypiperidine with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction to form the desired 4-propoxypiperidine. wikipedia.orgmasterorganicchemistry.com The nitrogen of the piperidine ring is often protected, for instance as a Boc-carbamate, during this step to prevent N-alkylation.
The synthesis of the 4-hydroxypiperidine starting material can be achieved through various routes, including the reduction of 4-piperidone. chemicalbook.com
This methodology is versatile and can be adapted to introduce a variety of other alkoxy and alkyl substituents at the 4-position of the piperidine ring by using different alkyl halides in the Williamson ether synthesis.
Synthetic Accessibility and Scalability Considerations
The choice between the two main strategies for linking the piperidine and thiazole moieties will also impact scalability. The substituted guanidine approach (Strategy A) might be more convergent but could require more complex starting materials. The nucleophilic substitution approach (Strategy B) is more modular but may involve more steps and purification challenges.
Optimization of Reaction Conditions and Yields
Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the use of catalysts. Solvents are selected based on their ability to dissolve reactants and facilitate the reaction; polar solvents like ethanol are commonly employed. nih.govresearchgate.net The reaction temperature is another critical factor, with many syntheses being conducted at elevated temperatures to ensure a reasonable reaction rate. For instance, the condensation of 2-bromo-1-pyridin-2-yl-ethanone with thiourea is typically performed at 70°C in ethanol. nih.gov
Recent studies have focused on developing more environmentally benign and efficient catalytic systems. For example, a one-pot synthesis of 2-aminothiazoles has been developed using trichloroisocyanuric acid (TCCA) as a halogen source in the presence of a magnetic nanocatalyst, which allows for easy separation and recycling. rsc.org This method demonstrates the shift towards greener chemistry, avoiding toxic reagents like iodine. rsc.org Optimization of this catalytic system involved screening various solvents and temperatures, with ethanol at 80°C providing the best results. rsc.org
The effect of substituents on the reactants also plays a significant role in the reaction outcome. Both electron-donating and electron-withdrawing groups on the aryl ethanone (B97240) precursor can influence the reaction rate and yield, although modern catalytic methods have shown high efficiency across a broad range of substrates. rsc.org The choice between different α-haloketones, such as α-bromo or α-chloro ketones, can also be a point of optimization, though α-bromoketones are frequently used. nih.govmdpi.com
Below is a data table summarizing the optimization of various parameters for the synthesis of 2-aminothiazole derivatives based on general findings in the field.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Catalyst | None | Silica Supported Tungstosilisic Acid | Ca/4-MePy-IL@ZY-Fe3O4 | Nanocatalyst significantly improves yield and reaction rate. | rsc.orgmdpi.com |
| Solvent | Water | Ethanol | 1-Butanol (B46404) | Ethanol and 1-butanol generally provide higher yields than water at reflux. | mdpi.com |
| Temperature | 25°C | 70°C | 80°C | Elevated temperatures (70-80°C) are optimal for reaction completion. | nih.govrsc.org |
| Halogen Source | α-bromoketone | Iodine | TCCA | TCCA offers a safer, greener alternative to traditional halogen sources. | rsc.org |
This table is representative of general optimization studies for 2-aminothiazole synthesis.
Development of Microwave-Assisted Synthesis Techniques
The adoption of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including thiazole derivatives. benthamscience.com This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved reaction yields, and often, cleaner reaction profiles with fewer side products. benthamscience.comresearchgate.net
Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can accelerate reaction rates substantially. nih.gov For the synthesis of thiazoles, this often translates to reaction times of a few minutes compared to several hours required for conventional heating. researchgate.netrasayanjournal.co.in For example, the synthesis of certain thiazole derivatives saw a reduction in reaction time from 12 hours to just a few minutes, with yields increasing from a 45-65% range to 70-92%. researchgate.net
Microwave-assisted techniques have been successfully applied to multicomponent reactions for synthesizing novel thiazole derivatives. nih.gov One-pot syntheses benefit greatly from microwave irradiation, allowing for the rapid assembly of complex molecules from simple precursors. nih.gov For instance, novel thiazolyl-pyridazinedione derivatives have been prepared via a multicomponent synthesis under microwave irradiation using an eco-friendly chitosan (B1678972) catalyst, achieving high yields in short reaction times. nih.gov Similarly, the condensation of various aldehydes with thiosemicarbazides to form precursors for more complex heterocycles has been achieved in 3-5 minutes with excellent yields under microwave conditions. mdpi.comnih.gov
The development of solvent-free or green-solvent-based microwave-assisted protocols further enhances the environmental friendliness of these synthetic methods. nih.govijarsct.co.in The combination of microwave heating with eco-friendly catalysts and solvents represents a significant step towards sustainable chemical synthesis. nih.gov
The following interactive data table compares conventional heating with microwave-assisted synthesis for reactions producing thiazole and related heterocyclic derivatives.
| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
| Hantzsch Thiazole Synthesis | 12 h | 45-65% | 5-7 min | 70-92% | researchgate.net |
| Thiazolidinedione Synthesis | 5 h (reflux) | 87% | 2-4 min | 87% | rasayanjournal.co.in |
| Quinoline-Thio-semicarbazone Synthesis | Lower than MW | Lower | 3-5 min | Excellent | mdpi.comnih.gov |
| Thiazolyl-Pyridazinedione Synthesis | N/A | N/A | 4-8 min | High/Efficient | nih.gov |
This table illustrates the general advantages of microwave-assisted synthesis for thiazole and related heterocyclic compounds.
Structure Activity Relationship Sar Elucidation for 2 4 Propoxypiperidin 1 Yl Thiazol 4 Amine and Its Analogs
Systematic Structural Modifications on the Thiazole (B1198619) Core
The thiazole ring is a key pharmacophore in a multitude of biologically active compounds. nih.govdntb.gov.ua Its aromatic nature and the presence of heteroatoms allow for diverse interactions with biological targets. globalresearchonline.net Understanding the impact of substituent placement on this ring is fundamental to the SAR of 2-(4-propoxypiperidin-1-yl)thiazol-4-amine.
The position of the amino group on the thiazole ring can significantly influence the electronic properties and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with a biological target. While direct comparative studies on the 2-amine versus 4-amine isomers of 2-(4-propoxypiperidin-1-yl)thiazole are not extensively documented in publicly available literature, general principles of thiazole chemistry and SAR studies of related 2-aminothiazole (B372263) derivatives provide valuable insights. researchgate.netresearchgate.netnih.govmdpi.com
The 2-aminothiazole scaffold is a well-established pharmacophore known for a wide range of biological activities. dntb.gov.uaresearchgate.netresearchgate.netnih.govmdpi.com The nitrogen atoms in the thiazole ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, which is often a critical feature for receptor binding. In the case of this compound, the 4-amino isomer, the electronic distribution and the vector of the hydrogen bonding groups are distinct from a hypothetical 2-amino counterpart. This difference in the spatial arrangement of key interacting groups can lead to significant variations in biological activity.
| Isomer | Potential Interaction Differences |
| 2-Amino Isomer | The amino group at the 2-position is adjacent to the piperidine (B6355638) substituent, which could lead to steric hindrance and influence the conformation of the piperidine ring. The proximity of the amino group to the ring nitrogen at position 3 might also affect its basicity and hydrogen bonding capacity. |
| 4-Amino Isomer | The amino group at the 4-position is spatially more distant from the bulky piperidine group at position 2. This might allow for more flexible and potentially stronger interactions with a target protein. The electronic environment of the 4-position is also different from the 2-position, which could modulate the pKa of the amino group and its role in binding. |
This table is generated based on general principles of medicinal chemistry and may not reflect the actual biological activities of the specific compounds.
The introduction of substituents at other available positions on the thiazole ring, namely positions 4 and 5, can significantly modulate the physicochemical properties and biological activity of the parent compound. nih.govijper.orgrsc.orgbenthamdirect.comnih.govresearchgate.net The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can influence the molecule's lipophilicity, electronic distribution, and steric profile. globalresearchonline.net
For 2,4-disubstituted thiazoles, modifications at the 5-position are a common strategy to explore the SAR. For instance, introducing small alkyl groups, halogens, or other functional groups can probe the steric and electronic requirements of the binding pocket. Studies on other 2,4-disubstituted thiazoles have shown that even minor modifications at the 5-position can lead to substantial changes in activity. nih.govijper.orgrsc.orgbenthamdirect.comnih.govresearchgate.net
Similarly, for the target compound, which is a 2,4-disubstituted thiazole, modifications at the 5-position would be a logical step in SAR exploration. The introduction of a substituent at this position would provide insights into the spatial constraints of the target's binding site in that region.
| Position on Thiazole Ring | Substituent | Potential Impact on Activity |
| Position 5 | Small alkyl (e.g., methyl) | May enhance lipophilicity and van der Waals interactions. |
| Position 5 | Halogen (e.g., Cl, Br) | Can alter electronic properties and potentially form halogen bonds. |
| Position 5 | Phenyl | A bulky substituent that could either enhance binding through pi-stacking interactions or cause steric clash, depending on the topology of the binding site. |
| Position 4 | (In analogs where the amino group is at another position) | Substituents at this position can influence the overall shape and electronic nature of the molecule. For instance, in some series of 2,4-disubstituted thiazoles, the nature of the group at C4 has been shown to be critical for activity. nih.govijper.orgrsc.orgbenthamdirect.comnih.govresearchgate.net |
This table is generated based on published SAR studies of various thiazole derivatives and is intended to be illustrative. nih.govglobalresearchonline.netijper.orgrsc.orgbenthamdirect.comnih.govresearchgate.net
Investigation of the Piperidine Moiety and its Substitutions
The nature of the substituent on the piperidine nitrogen is a key determinant of the molecule's properties. In the parent compound, this is a propoxy group attached at the 4-position of the piperidine, and the piperidine nitrogen is attached to the thiazole ring. A hypothetical analog where the propoxy group is replaced by a propyl group would have different electronic and conformational properties.
The oxygen atom in the propoxy group can act as a hydrogen bond acceptor and introduces a degree of polarity that is absent in a simple alkyl chain like a propyl group. This could be a crucial interaction point with the target. Furthermore, the ether linkage in the propoxy group has different bond angles and rotational freedom compared to the C-C bonds in a propyl group, which could influence the preferred conformation of the side chain.
| Substituent at Piperidine C-4 | Key Differences | Potential SAR Implications |
| Propoxy | Contains an ether oxygen, capable of acting as a hydrogen bond acceptor. More polar than a propyl group. | The hydrogen bond accepting capability might be essential for binding to the target. The polarity could influence solubility and cell permeability. |
| Propyl | A non-polar alkyl chain. Lacks a hydrogen bond acceptor. | Would increase the lipophilicity of the molecule. The absence of the ether oxygen would test the importance of this hydrogen bond accepting feature for biological activity. |
This table provides a hypothetical comparison based on the chemical properties of the functional groups.
The 4-position of the piperidine ring is a common site for modification in drug design to optimize potency and pharmacokinetic properties. nih.govresearchgate.netajchem-a.com The propoxy group at this position in the parent compound already suggests that this is a key area for interaction. Exploring a range of substituents at this position can provide a detailed map of the binding pocket in this region.
SAR studies on other 4-substituted piperidine derivatives have shown that the size, polarity, and hydrogen bonding capacity of the substituent can have a dramatic effect on activity. nih.govresearchgate.netajchem-a.com For instance, replacing the propoxy group with a hydroxyl, a larger alkoxy group, or a group with a different electronic nature would be informative.
| Substituent at Piperidine C-4 | Rationale for Modification | Anticipated Outcome |
| Hydroxyl (-OH) | Introduces a hydrogen bond donor and acceptor. Increases polarity. | Could reveal if a hydrogen bond donor is tolerated or preferred in the binding pocket. |
| Methoxy (B1213986) (-OCH3) | Smaller alkoxy group. | Would probe the steric tolerance of the binding site. |
| Benzyloxy (-OCH2Ph) | Bulky, lipophilic group. | Tests for the presence of a larger hydrophobic pocket. |
| Carboxylic acid (-COOH) | Introduces a negative charge at physiological pH. | Can explore potential ionic interactions with positively charged residues in the target. |
This table is based on common strategies in medicinal chemistry for SAR exploration. nih.govresearchgate.netajchem-a.com
The piperidine ring can adopt several conformations, with the chair conformation being the most stable. Substituents on the ring can exist in either an axial or equatorial position, and the preferred orientation can significantly impact the molecule's three-dimensional shape and its ability to fit into a binding site. nih.govacs.orgnih.govthieme-connect.com
Furthermore, if additional chiral centers are introduced, for example, by substitution at positions other than C-4 or by using a substituted propoxy chain, the stereochemistry of these centers can be critical for activity. Enantiomers of a chiral drug can have vastly different biological activities, a phenomenon known as eudismic ratio. nih.govacs.org
For this compound, the propoxy group at the 4-position is likely to prefer an equatorial orientation to minimize steric hindrance. Any modification that alters the conformational equilibrium of the piperidine ring or introduces new stereocenters would be a critical aspect of the SAR to investigate. The relative stereochemistry of substituents on the piperidine ring has been shown to be a determining factor for the biological activity in many classes of compounds. nih.govacs.org
Linker Chemistry and its Contribution to Biological Activity
In the structure of this compound, the piperidine ring serves as a crucial linker, bridging the core 2-aminothiazole scaffold with the propoxy substituent. The nature of this linker is pivotal in defining the molecule's spatial orientation, flexibility, and physicochemical properties, which collectively dictate its interaction with a biological target. The piperidine moiety is a common N-heterocycle in pharmaceutical development due to its favorable properties and synthetic accessibility. nih.govnih.gov
The contribution of the piperidine linker and its substitution pattern to biological activity can be analyzed from several perspectives:
Conformational Rigidity and Vectorial Orientation: The piperidine ring, typically adopting a chair conformation, introduces a degree of rigidity to the molecule. This restricts the number of possible conformations, which can be entropically favorable for binding to a protein target. The connection at the 1-position of the piperidine ring orients the 4-propoxy group in a specific vector away from the thiazole core. Structure-activity relationship (SAR) studies on related thiazole-piperidine and thiazole-piperazine systems often reveal that this orientation is critical for positioning substituents into specific hydrophobic or polar pockets within a receptor's active site. researchgate.netnih.gov
Substitution Effects: The substitution at the 4-position of the piperidine linker is a key determinant of activity. The n-propoxy group in the parent compound contributes to lipophilicity and van der Waals interactions. SAR studies on analogous series typically explore variations in the length and nature of such alkyl chains. For instance, modifying the chain from methoxy to propoxy and then to pentoxy can systematically probe the size and hydrophobicity of a corresponding binding pocket. The optimal chain length often reflects a balance between increasing hydrophobic interactions and avoiding steric clashes.
The following table illustrates a hypothetical SAR for the alkoxy group at the 4-position of the piperidine linker, based on common trends observed in medicinal chemistry programs.
| Compound | R Group (at piperidine-4-position) | Chain Length | Lipophilicity (cLogP) | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |
| Analog 1 | -OCH₃ (Methoxy) | 1 | Low | 150 | Suboptimal hydrophobic contact with the target pocket. |
| Analog 2 | -OCH₂CH₃ (Ethoxy) | 2 | Moderate | 75 | Improved hydrophobic interactions. |
| Analog 3 | -OCH₂CH₂CH₃ (Propoxy) | 3 | Moderate-High | 25 | Optimal fit and hydrophobic engagement in the target pocket. |
| Analog 4 | -OCH₂(CH₂)₂CH₃ (Butoxy) | 4 | High | 60 | Potential steric hindrance or excessive lipophilicity reducing solubility. |
| Analog 5 | -OCH₂(CH₂)₃CH₃ (Pentoxy) | 5 | Very High | 200 | Likely steric clash and/or poor pharmacokinetic properties due to high lipophilicity. |
This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com For a class of compounds like thiazole-piperidine systems, QSAR models can provide valuable insights into the key structural, electronic, and physicochemical features that govern their efficacy.
The foundation of a robust QSAR model is the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. hufocw.org For thiazole-piperidine derivatives, a diverse set of descriptors is typically calculated to capture the various aspects of the molecular structure that could influence biological activity. imist.maresearchgate.net These descriptors are often categorized as follows:
Topological (2D) Descriptors: These are calculated from the 2D representation of the molecule and describe atomic connectivity. Examples include Moreau-Broto autocorrelation (ATSC1i) and Moran autocorrelation (MATS8c), which relate to the distribution of atomic properties across the molecular graph. nih.govtandfonline.com
Physicochemical Descriptors: These represent well-understood physicochemical properties. Key descriptors for this class of compounds include LogP (lipophilicity), Molar Refractivity (MR, a measure of volume and polarizability), and Polar Surface Area (PSA). imist.maresearchgate.net
Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net Partial atomic charges are also crucial for understanding electrostatic interactions. nih.gov
3D Descriptors: These are derived from the 3D conformation of the molecule and describe its shape and steric properties. Examples include van der Waals volume and descriptors related to electrostatic fields. researchgate.netijpsdronline.com
The table below summarizes key descriptors relevant for QSAR analysis of thiazole-piperidine systems.
| Descriptor Class | Descriptor Name | Description | Potential Influence on Activity |
| Physicochemical | cLogP | Octanol-water partition coefficient | Governs hydrophobicity, membrane permeability, and hydrophobic interactions with the target. |
| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of the molecule to accept electrons in interactions. researchgate.net |
| Topological | ATSC1i | Moreau-Broto autocorrelation (lag 1, weighted by ionization potential) | Describes the spatial distribution of atoms with high ionization potential, influencing interactions. nih.govtandfonline.com |
| 3D / Steric | RPSA | Relative Positive Surface Area | Represents the portion of the molecular surface with a positive electrostatic potential, important for polar interactions. nih.govtandfonline.com |
| Physicochemical | TPSA | Topological Polar Surface Area | Correlates with hydrogen bonding potential and membrane permeability. |
Once descriptors are calculated for a series of thiazole-piperidine analogs with known biological activities (e.g., IC₅₀ values, often converted to pIC₅₀), a QSAR model is developed using statistical methods. jocpr.com The dataset is typically split into a training set for building the model and a test set for external validation. researchgate.netijpsdronline.com
Common methods for model development include:
Multiple Linear Regression (MLR): Creates a simple linear equation correlating activity with multiple descriptors. imist.ma
Partial Least Squares (PLS): A regression technique suitable for datasets where descriptors may be inter-correlated. imist.ma
Machine Learning Algorithms: Methods like k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Genetic Function Algorithms (GFA) can capture complex, non-linear relationships. jocpr.com
A crucial step is rigorous validation to ensure the model is statistically significant and has predictive power. dmed.org.ua Key validation metrics include:
r² (Coefficient of Determination): Measures the goodness-of-fit for the training set. Values closer to 1.0 indicate a better fit. nih.govtandfonline.com
q² or Q²LOO (Leave-One-Out Cross-Validation Coefficient): An internal validation metric that assesses the model's robustness. A q² > 0.6 is generally considered good. nih.govtandfonline.com
R²pred or R²ext (External Validation Coefficient): Measures the model's ability to predict the activity of the external test set compounds. An R²pred > 0.6 indicates good predictive power. nih.govtandfonline.com
The following table shows representative statistical parameters for a validated QSAR model for a series of thiazole derivatives, based on published studies. nih.govresearchgate.netijpsdronline.comtandfonline.com
| Parameter | Description | Typical Value | Interpretation |
| r² | Coefficient of determination (training set) | 0.84 - 0.95 | Strong correlation between descriptors and activity for the training set compounds. researchgate.nettandfonline.com |
| q² (Q²LOO) | Cross-validation coefficient (internal) | 0.76 - 0.86 | The model is robust and not a result of chance correlation. researchgate.nettandfonline.com |
| R²pred (R²ext) | Predictive r-squared (external test set) | 0.63 - 0.78 | The model has good predictive power for new, unseen compounds. imist.matandfonline.com |
| F-statistic | Fisher test value | High | The model is statistically significant compared to a model with no descriptors. |
The ultimate goal of a QSAR model is to provide a mechanistic interpretation of how molecular structure affects biological activity. tandfonline.com By analyzing the descriptors included in the final validated model and their coefficients, researchers can deduce which properties are beneficial or detrimental for activity.
For the this compound scaffold, a hypothetical QSAR equation might look like:
pIC₅₀ = 0.45 * cLogP - 0.95 * TPSA + 1.20 * (Descriptor X) + C
Interpretation of such a model would suggest:
Positive Coefficient for cLogP: This indicates that increased lipophilicity is favorable for activity. imist.maresearchgate.net This aligns with the understanding that the propoxy group's hydrophobic nature is likely important for binding, perhaps by interacting with a greasy pocket in the target protein.
Negative Coefficient for TPSA: This suggests that increasing the polar surface area is detrimental to activity. Molecules in this series might bind to a predominantly hydrophobic active site, making excessive hydrogen bonding capacity unfavorable.
Descriptor Importance: QSAR studies on similar 2-aminothiazole systems have shown that electrostatic effects and descriptors related to molecular shape and charge distribution often play a dominant role in determining binding affinity. tandfonline.comresearchgate.netijpsdronline.com For instance, a model might reveal that a specific positive electrostatic potential near the aminothiazole core is crucial for interaction with a negatively charged residue in the target. The propoxy-piperidine portion, in contrast, would likely be governed by descriptors related to hydrophobicity and sterics.
By integrating these findings, QSAR models guide the rational design of new, more potent analogs by suggesting specific structural modifications to optimize the key physicochemical and structural features identified by the model.
Computational Chemistry and Molecular Modeling Insights into 2 4 Propoxypiperidin 1 Yl Thiazol 4 Amine
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein target.
Once a plausible binding mode is predicted, a detailed analysis of the intermolecular interactions between 2-(4-Propoxypiperidin-1-yl)thiazol-4-amine and the protein target can be performed. These interactions are critical for the stability of the ligand-protein complex. Key interactions for thiazole-containing compounds often include hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or arene-H bonds. nih.gov For instance, the amine group on the thiazole (B1198619) ring of this compound could act as a hydrogen bond donor, while the nitrogen and sulfur atoms in the thiazole ring could act as hydrogen bond acceptors. The propoxy group and the piperidine (B6355638) ring are likely to engage in hydrophobic interactions with nonpolar residues in the active site.
The binding energy, often calculated as a docking score in kcal/mol, provides a quantitative estimate of the binding affinity. Lower binding energies typically indicate a more stable complex. For similar heterocyclic compounds, binding energies can range significantly depending on the target and the specific substitutions on the core scaffold. nih.gov
| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues on Target |
| Hydrogen Bonding | Thiazol-4-amine (B91535), Thiazole nitrogen, Propoxy oxygen | Polar amino acids (e.g., Ser, Thr, Asn, Gln) |
| Hydrophobic Interactions | Piperidine ring, Propyl chain | Nonpolar amino acids (e.g., Leu, Val, Ile, Phe) |
| Van der Waals Forces | Entire molecule | All residues in close proximity |
A significant outcome of molecular docking studies is the identification of key amino acid residues within the protein's active site that are crucial for ligand binding. nih.gov By analyzing the predicted binding pose of this compound, researchers can pinpoint which residues form essential hydrogen bonds or hydrophobic contacts. For example, a docking study might reveal that the amine group of the ligand forms a critical hydrogen bond with the side chain of an aspartate residue, or that the piperidine ring fits snugly into a hydrophobic pocket lined by leucine and valine residues. This information is invaluable for understanding the molecular basis of the compound's activity and for designing future analogs with improved potency or selectivity.
| Key Residue Example | Potential Interaction with this compound |
| Aspartic Acid (Asp) | Hydrogen bond with the thiazol-4-amine group |
| Leucine (Leu) | Hydrophobic interaction with the piperidine ring |
| Phenylalanine (Phe) | Hydrophobic interaction with the propyl chain |
| Threonine (Thr) | Hydrogen bond with the propoxy oxygen |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.
MD simulations can be used to explore the conformational changes that occur in both the ligand and the protein upon binding. Starting from the best-docked pose, an MD simulation would allow the this compound-protein complex to move and fluctuate under physiological conditions (e.g., in a water box at 37°C). This can reveal whether the initial docked pose is stable or if the ligand reorients to find a more favorable conformation. The simulation can also show how the protein structure adapts to the presence of the ligand, for instance, by the movement of flexible loops in the active site to better accommodate the compound.
A key application of MD simulations is to assess the stability of the ligand-protein complex over time. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions, researchers can determine if the complex remains stable throughout the simulation. A stable complex will exhibit relatively small fluctuations in RMSD. Furthermore, MD simulations can provide insights into the residence time of the ligand in the active site, which is the average time the ligand remains bound before dissociating. Longer residence times are often associated with a more sustained pharmacological effect. Advanced MD techniques can be employed to calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score.
| Simulation Parameter | Information Gained |
| Root-Mean-Square Deviation (RMSD) | Stability of the ligand-protein complex |
| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual amino acid residues |
| Radius of Gyration (Rg) | Compactness of the protein structure |
| Intermolecular Hydrogen Bonds | Persistence of key hydrogen bonding interactions |
Quantum Chemical Methods
Quantum chemical methods are instrumental in calculating the molecular and electronic properties of chemical systems. These computational approaches allow for the detailed investigation of parameters that are often difficult or impossible to determine experimentally.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. researchgate.net It has been successfully applied to study various thiazole derivatives, providing valuable data on their molecular geometries and spectral properties. researchgate.net DFT calculations, often employing basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and determine the ground state electronic properties of compounds. mdpi.com For thiazole-containing polymers, DFT has been used to assess structural and electronic characteristics, which are crucial for developing new materials. nih.gov The theory's strength lies in its ability to accurately reproduce spectral data and other molecular parameters, often proving superior to other methods like the Hartree-Fock (HF) approach for molecular problems. mdpi.com These calculations provide a foundational understanding of the molecule's stability and intramolecular interactions.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The HOMO is the orbital through which a molecule can donate electrons, defining its nucleophilicity, while the LUMO is the orbital through which it can accept electrons, determining its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net
A large HOMO-LUMO gap indicates high stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.comresearchgate.net This energy gap explains the charge transfer interactions that can occur within a molecule. irjweb.com Analysis of thiazole and its substituted derivatives shows how different functional groups can alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. researchgate.net
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide further quantitative measures of a molecule's reactivity.
Table 1: Frontier Orbital Energies and Reactivity Parameters for Thiazole Derivatives Note: Data presented is for illustrative purposes based on general thiazole derivatives, not specifically for this compound.
| Compound System | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| Thiazole | -9.468 | 3.348 | 12.816 |
| 2-Methyl thiazole | -9.135 | 3.512 | 12.647 |
| 4-Methyl thiazole | -9.117 | 3.508 | 12.625 |
| 2-Mercapto thiazole | -8.876 | 3.213 | 12.089 |
| 4-Mercapto thiazole | -8.712 | 3.103 | 11.815 |
Data sourced from Ab initio/HF calculations on substituted thiazoles. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electron density, typically using a color spectrum. researchgate.net Red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are favorable for nucleophilic attack. researchgate.net
This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and can predict the sites where a molecule is likely to interact with biological receptors. mdpi.com The topology of the MEP surface, including the location and values of potential minima (Vmin), can be used to probe molecular structure, bonding, and reactivity trends. mdpi.com
Virtual Screening and Ligand-Based Drug Design
Virtual screening and ligand-based design are powerful computational strategies for identifying and optimizing new drug candidates. These methods leverage knowledge of known active molecules to discover novel compounds with similar or improved biological activity.
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
The design of novel therapeutic agents often involves modifying a lead compound while preserving its key pharmacophoric features. nih.gov For instance, in the development of kinase inhibitors, pharmacophore models are generated based on the structures of known potent inhibitors to guide the design of new chemical scaffolds. nih.govresearchgate.net This approach allows for the rational design of new molecules, such as hybrids of different active moieties, to enhance their desired biological effects. nih.gov
Ligand similarity searching is a virtual screening technique that involves searching large chemical databases for molecules that are structurally similar to a known active compound. nih.gov This method is based on the principle that structurally similar molecules are likely to have similar biological activities. The process often begins with a "query" molecule, which could be a known inhibitor or a compound with desirable properties.
Databases containing millions of compounds are then screened to identify molecules that share a high degree of similarity with the query. nih.gov This approach has been successfully used to identify novel inhibitors for various therapeutic targets. nih.govrsc.org By combining virtual screening with chemical synthesis and biological evaluation, researchers can efficiently discover new lead compounds with promising pharmacological profiles. nih.gov
Mechanistic Investigations of 2 4 Propoxypiperidin 1 Yl Thiazol 4 Amine in Cellular Models
Identification of Primary Molecular Targets and Pathways
There is no publicly available research that identifies the primary molecular targets or the biological pathways affected by 2-(4-Propoxypiperidin-1-yl)thiazol-4-amine. While the 2-aminothiazole (B372263) scaffold is a component of various biologically active molecules, the specific targets for this particular compound have not been characterized in the scientific literature. General studies on other thiazole-containing compounds have implicated a wide range of potential targets, including enzymes such as monoamine oxidases (MAO), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), but this cannot be specifically attributed to this compound without direct experimental evidence.
Intracellular Signaling Pathway Perturbations
No studies were found that describe the intracellular signaling pathway perturbations induced by this compound. Research into how this compound may alter signaling cascades, such as kinase pathways or second messenger systems, has not been published.
Cellular Response and Phenotypic Changes (e.g., Cell Morphology, Viability)
Information regarding the cellular response and any phenotypic changes, such as alterations in cell morphology or effects on cell viability, following treatment with this compound is not available in the current body of scientific literature. There are no published reports from assays that would typically characterize these effects, for instance, microscopy-based morphological assessments or cytotoxicity and proliferation assays.
Target Engagement Studies in Cell-Based Systems
No target engagement studies for this compound in cell-based systems have been reported. Consequently, there is no data from common target engagement methodologies, such as cellular thermal shift assays (CETSA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) assays, to confirm the interaction of this compound with any putative molecular targets within a cellular context.
Future Perspectives and Therapeutic Implications of 2 4 Propoxypiperidin 1 Yl Thiazol 4 Amine Research
Rational Design of Next-Generation Derivatives with Enhanced Potency and Selectivity
The rational design of next-generation derivatives of 2-(4-propoxypiperidin-1-yl)thiazol-4-amine will be crucial for enhancing its therapeutic potential. This process involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. A key strategy in the design of novel 2-aminothiazole (B372263) derivatives is the modification of substituents on the thiazole (B1198619) ring and the amino group to improve interactions with biological targets. nih.gov
Key strategies for rational design include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold will be essential. This involves synthesizing a library of analogs with modifications at the propoxy group, the piperidine (B6355638) ring, and the thiazole core to identify key structural features that govern biological activity.
Computational Modeling: Molecular docking and dynamic simulations can be employed to predict the binding modes of this compound derivatives with various protein targets. This in silico approach can guide the design of compounds with improved affinity and selectivity, as has been demonstrated with other thiazole derivatives. rsc.org
Isosteric Replacements: The replacement of certain functional groups with others that have similar physical or chemical properties (isosteres) can lead to improved potency and pharmacokinetic profiles. For instance, the propoxy group could be replaced with other alkoxy groups or bioisosteres to fine-tune the compound's properties.
Interactive Table: Potential Modifications for SAR Studies
| Core Moiety | Position of Modification | Potential Modifications | Desired Outcome |
|---|---|---|---|
| Piperidine Ring | 4-position (propoxy group) | Alkoxy group variations (methoxy, ethoxy, etc.), introduction of fluorine | Enhanced binding affinity, improved metabolic stability |
| Thiazole Ring | 5-position | Halogenation, addition of small alkyl groups | Increased potency, altered electronic properties |
Exploration of Polypharmacology and Multi-Target Approaches
The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery, particularly for complex diseases. acs.org Thiazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that they may act on multiple targets. nih.govwisdomlib.org The development of this compound derivatives as multi-target agents could offer therapeutic advantages, such as increased efficacy and reduced potential for drug resistance. acs.org
Future research could focus on designing derivatives of this compound that simultaneously modulate multiple targets implicated in a specific disease. For example, in cancer, a multi-target kinase inhibitor could be developed to block several signaling pathways involved in tumor growth and proliferation. rsc.org The design of such compounds often involves the hybridization of different pharmacophores to create a single molecule with multiple activities. researchgate.net
Advanced Preclinical Characterization Methodologies (excluding in vivo studies)
A thorough preclinical characterization of this compound and its derivatives is essential to assess their therapeutic potential. A variety of in vitro and ex vivo assays can be employed to evaluate the compound's mechanism of action, potency, selectivity, and potential for off-target effects.
Key preclinical characterization methodologies include:
In Vitro Kinase Assays: Given that many thiazole derivatives act as kinase inhibitors, a comprehensive profiling of this compound against a panel of kinases is warranted. acs.org This can be achieved using radioisotope-based assays or fluorescence-based assays to determine the IC50 values against a wide range of kinases. oup.com
Cell-Based Assays: The biological activity of the compounds can be assessed in relevant cell lines. For example, if the target is a specific cancer type, the compounds would be tested for their ability to inhibit cell proliferation, induce apoptosis, and block cell migration in corresponding cancer cell lines. nih.gov
Cellular Impedance Assays: This technology can be used to assess the functional effects of a compound on cells, such as cardiomyocytes, to predict potential cardiovascular toxicity early in the drug discovery process. oup.com
Target Engagement Assays: Techniques such as cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its intended target in a cellular context.
ADME Profiling: In vitro assays to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties are crucial. This includes assays for metabolic stability in liver microsomes, plasma protein binding, and cell permeability.
Interactive Table: Preclinical Characterization Assays
| Assay Type | Purpose | Example Methodologies |
|---|---|---|
| Biochemical Assays | Determine potency and selectivity against purified targets | Kinase activity assays, receptor binding assays |
| Cell-Based Assays | Evaluate biological effects in a cellular context | Cell viability assays (MTT), apoptosis assays (caspase activity), cell cycle analysis |
| Safety Pharmacology | Assess potential for off-target effects | hERG channel assays, cellular impedance assays for cardiotoxicity |
Potential Applications in Specific Disease Areas (general categories, no clinical trial data)
The 2-aminothiazole scaffold is a versatile structure that has been incorporated into compounds with a wide range of therapeutic activities. nih.govnih.gov Based on the known biological activities of this class of compounds, this compound and its future derivatives could have potential applications in several disease areas.
Oncology: The 2-aminothiazole core is present in clinically used anticancer drugs like dasatinib. nih.govnih.gov Derivatives of this scaffold have shown potent and selective inhibitory activity against a variety of human cancer cell lines, including those for breast, lung, and colon cancer. nih.gov Therefore, this compound could be a promising starting point for the development of new anticancer agents, potentially as kinase inhibitors. rsc.org
Neurodegenerative Diseases: Some 2-aminothiazole derivatives have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. nih.gov The neuroprotective effects of these compounds may be attributed to their ability to modulate various signaling pathways in the central nervous system.
Inflammatory Diseases: The anti-inflammatory properties of certain thiazole derivatives have been documented. nih.gov These compounds may exert their effects by inhibiting key inflammatory mediators, suggesting a potential role for this compound derivatives in the treatment of chronic inflammatory conditions.
Infectious Diseases: The thiazole ring is a component of some antimicrobial agents. nih.gov Research into novel 2-aminothiazole derivatives could lead to the discovery of new antibacterial or antiviral compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Propoxypiperidin-1-yl)thiazol-4-amine, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves coupling 4-aminothiazole derivatives with functionalized piperidine precursors under reflux conditions. For example, thioglycolic acid and thiourea derivatives can be used to construct the thiazole core, followed by propoxylation of the piperidine moiety. Reaction optimization should focus on solvent selection (e.g., 1,4-dioxane), catalytic agents (e.g., piperidine for condensation), and temperature control (reflux at 80–100°C for 5–8 hours) to maximize yield and purity . Parallel monitoring via thin-layer chromatography (TLC) and intermediate recrystallization (e.g., using ethanol or dioxane) is critical for reproducibility .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiazole and piperidine moieties, with characteristic peaks for the propoxy group (δ ~1.0–1.5 ppm for CH₃ and CH₂) and thiazole protons (δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) with a C18 column and acetonitrile/water mobile phase ensures purity. Stability studies under varying pH and temperature conditions should accompany these analyses .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays is a standard approach. Cells are cultured in RPMI-1640 medium with 5% fetal bovine serum (FBS) and exposed to the compound at concentrations of 1–100 μM for 48–72 hours. Normal fibroblast cells (e.g., WI-38) serve as controls to assess selectivity. Dose-response curves and IC₅₀ calculations are generated using software like GraphPad Prism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer : Systematic structural modifications, such as replacing the propoxy group with methoxy or fluorine substituents, can elucidate key pharmacophoric elements. Computational tools (e.g., molecular docking with AutoDock Vina) should predict binding affinities to target proteins (e.g., kinases or GPCRs). In parallel, synthesize analogs (e.g., 4-methoxy or 4-fluoro variants) and compare their cytotoxicity profiles across cell lines. Data from such studies can resolve whether bioactivity is driven by electronic effects or steric hindrance .
Q. How should researchers address contradictions in cytotoxicity data across different cell lines?
- Methodological Answer : Discrepancies may arise from variations in cell membrane permeability, metabolic activity, or off-target effects. To resolve this:
- Perform comparative assays with standardized protocols (e.g., identical incubation times and serum concentrations).
- Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest.
- Validate target engagement via Western blotting (e.g., phosphorylation status of apoptosis-related proteins like caspase-3).
- Cross-reference with transcriptomic data (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive cell lines .
Q. What computational strategies enhance the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT for orbital energy analysis) and molecular dynamics simulations (e.g., GROMACS) predict solubility and metabolic stability. Tools like SwissADME estimate LogP, bioavailability, and CYP450 interactions. For instance, replacing the propoxy group with a morpholine ring may enhance aqueous solubility while maintaining lipophilicity. Iterative feedback between computational predictions and experimental solubility assays (e.g., shake-flask method) refines the design .
Q. How can researchers integrate heterogeneous reaction data to optimize scalable synthesis?
- Methodological Answer : Apply machine learning (ML) platforms like ChemOS to analyze historical reaction data (e.g., yields, solvents, catalysts) and predict optimal conditions. For example, ML models trained on dioxane-based reactions from can recommend catalyst concentrations or alternative solvents (e.g., DMF for higher polarity). Automated high-throughput screening (HTS) with robotic liquid handlers further accelerates parameter optimization .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA guidelines for amine and thiazole handling:
- Use fume hoods for synthesis and purification steps.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store the compound in airtight containers at –20°C, away from light and moisture.
- Emergency procedures should include immediate rinsing with water for spills and access to Material Safety Data Sheets (MSDS) detailing toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
